molecular formula C10H16O3 B2809900 Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate CAS No. 2228760-94-7

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Cat. No.: B2809900
CAS No.: 2228760-94-7
M. Wt: 184.235
InChI Key: HIJLEWJDYVXCLT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone, reduction may yield an alcohol, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-hydroxyspiro[3.3]octan-1-yl)acetate
  • Methyl 2-(3-hydroxyspiro[3.3]nonan-1-yl)acetate
  • Methyl 2-(3-hydroxyspiro[3.3]decan-1-yl)acetate

Uniqueness

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJLEWJDYVXCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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